molecular formula C7H5F5N2O2 B1457353 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1394650-76-0

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1457353
M. Wt: 244.12 g/mol
InChI Key: HJJGDSOAEGXMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DFTCA, is a novel synthetic compound with promising potential in biomedical research and drug development. It is a carboxylic acid derivative of a pyrazole, a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound was first synthesized and reported in a 2016 paper by researchers from the University of Tsukuba in Japan. Since then, its unique properties have been explored in various research fields, such as its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and structural properties. Li-fen (2013) reported the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, with high purity, showcasing the compound's potential in fine chemical synthesis (L. Li-fen, 2013). Furthermore, Viveka et al. (2016) conducted combined experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, highlighting its spectral and structural characteristics through techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).

Antifungal Activity

The antifungal properties of derivatives of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been explored, with studies indicating moderate to excellent activities against phytopathogenic fungi. Shijie Du and colleagues synthesized a series of novel amides of this compound and found that some exhibited higher antifungal activity than the commercial fungicide boscalid. Their research included the development of a three-dimensional quantitative structure-activity relationship model, furthering the understanding of the compound's antifungal mechanisms (Shijie Du et al., 2015).

Fluorescence and Chemical Reactivity

Yan‐Chao Wu and colleagues synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and explored its reactivity, leading to the synthesis of novel fluorescent molecules and potential herbicides. This research demonstrates the versatility of pyrazole-4-carboxylate derivatives in creating compounds with diverse biological and chemical properties (Yan‐Chao Wu et al., 2006).

Coordination Polymers and Materials Science

In the realm of materials science, M. Cheng and colleagues synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the structural diversity and potential applications of these compounds in designing new materials with specific properties (M. Cheng et al., 2017).

properties

IUPAC Name

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c1-14-3(5(8)9)2(6(15)16)4(13-14)7(10,11)12/h5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJGDSOAEGXMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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